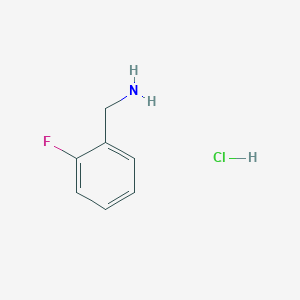

2-Fluorobenzylamine hydrochloride

Description

Significance as a Fundamental Building Block in Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, the concept of "building blocks" refers to relatively simple molecules that can be readily incorporated into the synthesis of more complex structures. fluorochem.co.uk 2-Fluorobenzylamine (B1294385) hydrochloride exemplifies this principle, serving as a foundational component in the construction of a wide array of organic compounds. The presence of the fluorine atom is particularly noteworthy. The incorporation of fluorine into organic molecules can significantly alter their physical and chemical properties, including acidity, lipophilicity, and metabolic stability. sigmaaldrich.com This makes fluorinated building blocks like 2-fluorobenzylamine hydrochloride highly sought after in fields such as medicinal chemistry and materials science. fluorochem.co.uksigmaaldrich.com

The primary amine group in this compound provides a reactive handle for a multitude of chemical transformations. This allows for its facile integration into larger molecular frameworks through reactions such as amide bond formation, alkylation, and reductive amination. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a convenient starting material for various synthetic endeavors.

Role as a Versatile Intermediate in the Synthesis of Diverse Organic Compounds

Beyond its role as a fundamental building block, this compound functions as a key intermediate in multi-step synthetic pathways. An intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. The strategic positioning of the fluorine atom and the amino group on the benzylamine (B48309) scaffold allows for a diverse range of chemical modifications, leading to the generation of a vast library of derivatives.

For instance, the amine group can be readily acylated, sulfonylated, or coupled with various electrophiles to introduce new functional groups and build molecular complexity. The aromatic ring, activated by the fluorine substituent, can also participate in various substitution reactions. This versatility has been harnessed in the synthesis of numerous biologically active molecules and functional materials.

Overview of Research Trajectories Involving this compound and its Derivatives

Research involving this compound and its derivatives has spanned multiple scientific disciplines. In medicinal chemistry, this scaffold has been extensively explored for the development of novel therapeutic agents. The introduction of the 2-fluorobenzyl moiety into various molecular frameworks has been shown to modulate the biological activity of the parent compounds. For example, derivatives of 2-fluorobenzylamine have been investigated for their potential as anticonvulsant and anticancer agents. sigmaaldrich.com

A notable application of a related compound, 4-[(18)F]fluorobenzylamine, is in the field of Positron Emission Tomography (PET), a medical imaging technique. nih.gov This highlights the importance of fluorinated benzylamines in the development of radiotracers for diagnostic purposes. nih.gov The synthesis of such compounds often involves the reduction of a corresponding nitrile, a reaction that has been optimized for automated synthesis. nih.gov

Furthermore, the unique electronic properties conferred by the fluorine atom make 2-fluorobenzylamine derivatives interesting candidates for materials science applications. The ability to fine-tune the electronic and steric properties of the molecule by modifying the benzylamine core has opened up avenues for the design of novel organic materials with specific optical or electronic properties.

The development of efficient synthetic methods to access 2-fluoroindoles, an important structural motif in many bioactive compounds, has also been a significant area of research. nih.gov While not directly starting from this compound, this research underscores the broader interest in fluorinated indole (B1671886) structures and the continuous effort to develop novel synthetic strategies for their preparation. nih.gov

Chemical Properties of this compound

| Property | Value |

| CAS Number | 655-17-4 cymitquimica.com |

| Molecular Formula | C7H9ClFN cymitquimica.com |

| Molecular Weight | 161.60 g/mol cymitquimica.com |

| Synonyms | Benzenemethanamine, 2-fluoro-, hydrochloride (1:1); Benzylamine, o-fluoro-, hydrochloride cymitquimica.com |

Related Compound: 2-Fluorobenzylamine

| Property | Value |

| CAS Number | 89-99-6 sigmaaldrich.com |

| Molecular Formula | C7H8FN nih.gov |

| Molecular Weight | 125.14 g/mol sigmaaldrich.comnih.gov |

| Boiling Point | 73-75 °C/13 mmHg (lit.) sigmaaldrich.comchemicalbook.com |

| Density | 1.095 g/mL at 25 °C (lit.) sigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.517 (lit.) sigmaaldrich.comchemicalbook.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2-fluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-4H,5,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYYLISOEOBTFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655-17-4 | |

| Record name | Benzenemethanamine, 2-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=655-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Chemical Reactivity and Derivatization Studies of 2 Fluorobenzylamine Hydrochloride

General Nucleophilic Reactivity of the Amine Functionality

2-Fluorobenzylamine (B1294385) hydrochloride possesses a primary amine group, which is characterized by a lone pair of electrons on the nitrogen atom. This lone pair makes the amine group a nucleophile, capable of donating its electrons to an electron-deficient center. fiveable.melibretexts.orgchemguide.co.uk The nucleophilicity of amines is a fundamental property that governs their participation in a wide array of chemical reactions, including nucleophilic substitution and addition reactions. fiveable.me

Primary amines, such as 2-fluorobenzylamine, are generally considered to be potent nucleophiles, often more so than their secondary or tertiary amine counterparts, primarily due to reduced steric hindrance. fiveable.me This allows for easier access to electrophilic centers. The reactivity of amines as nucleophiles is evident in their reactions with various electrophiles like alkyl halides, acyl chlorides, and acid anhydrides. libretexts.orgchemguide.co.uk For instance, the reaction with acyl chlorides is typically vigorous and results in the formation of an amide and an ammonium (B1175870) salt. chemguide.co.uk Similarly, reactions with acid anhydrides, though generally slower and requiring heat, also yield amides. libretexts.orgchemguide.co.uk

The nucleophilicity of amines does not always correlate directly with their basicity (pKaH values). acs.org While a correlation often exists, studies have shown that secondary alkyl amines and anilines can be significantly more nucleophilic than their pKaH values might suggest. acs.org This highlights the complex interplay of factors that determine the nucleophilic character of an amine.

Derivatization Strategies for Analytical and Mechanistic Investigations

Derivatization is a common strategy employed in analytical chemistry to enhance the detection, separation, and characterization of molecules. For primary amines like 2-fluorobenzylamine, derivatization serves to introduce specific chemical tags that can improve chromatographic performance and detection sensitivity, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). jfda-online.comnih.gov

Formation of N,N-Dimethyl-2,4-Dinitro-5-fluorobenzylamine (DMDNFB) for Amino Acid and Peptide Analysis

While the specific synthesis of N,N-Dimethyl-2,4-Dinitro-5-fluorobenzylamine (DMDNFB) from 2-fluorobenzylamine hydrochloride is not extensively detailed in the provided search results, the principles of amine derivatization suggest a plausible synthetic route. The formation of such a derivative would likely involve the reaction of 2-fluorobenzylamine with a suitable dinitrofluorobenzene reagent, followed by N,N-dimethylation. The resulting compound, DMDNFB, would possess chromophoric and electrophoric properties due to the dinitrophenyl group, making it amenable to detection by UV-Vis or mass spectrometry. The synthesis of a structurally related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, has been achieved through the condensation of dimethylamine (B145610) with a carboxylic acid precursor. researchgate.net This suggests that the N,N-dimethyl functionality can be introduced via standard synthetic methodologies. Such derivatization strategies are crucial for enhancing the analytical detection of amino acids and peptides.

Isotope-Edited Derivatization Techniques in Mass Spectrometry

Isotope-edited derivatization is a powerful tool in quantitative mass spectrometry. This technique involves labeling analytes with isotopically light and heavy versions of a derivatizing agent. acs.orgresearchgate.net For amines, reagents like benzoyl chloride are available in isotopically labeled forms (e.g., ¹³C₆-labeled benzoyl chloride). acs.org By derivatizing a sample with the light reagent and an internal standard with the heavy reagent, the resulting mass shift allows for accurate quantification by comparing the peak intensities of the light and heavy isotopologues in the mass spectrum. acs.orgresearchgate.net This approach, often referred to as stable isotope dilution analysis, improves the accuracy and reproducibility of quantification by correcting for variations in sample preparation and instrument response. researchgate.net Multi-functional derivatization can also be employed to tag different functional groups within a molecule, further enhancing analytical capabilities. nih.govrsc.org

Chiral Derivatization for Enantiomeric Purity Determination

The determination of enantiomeric purity is critical in many fields, particularly in the pharmaceutical industry. nih.govresearchgate.net For chiral primary amines, derivatization with a chiral derivatizing agent (CDA) converts the enantiomers into a mixture of diastereomers. researchgate.netresearchgate.net These diastereomers have different physical properties and can be separated and quantified using achiral chromatographic techniques like HPLC or analyzed by NMR spectroscopy. researchgate.netresearchgate.netnih.gov

Common strategies for the chiral derivatization of primary amines include:

Reaction with chiral reagents like (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC). acs.org

Three-component condensation with 2-formylphenylboronic acid and an enantiopure binaphthol (BINOL). researchgate.net

Reaction with o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol. researchgate.net

The choice of derivatizing agent and analytical technique depends on the specific amine and the desired sensitivity and resolution. For instance, derivatization can make amines amenable to gas chromatographic separation on a chiral stationary phase. nih.gov

Organometallic Transformations Involving Fluorobenzylamines

The reactivity of fluorinated organic compounds, including fluorobenzylamines, extends to the realm of organometallic chemistry. These compounds can participate in various transformations, notably cyclometallation reactions.

Cyclometallation Reactions Leading to Palladacycle Formation

Cyclometallation is a process where a ligand containing a C-H bond reacts with a metal center to form a metallacycle, a ring structure containing a metal-carbon σ-bond. researchgate.netscribd.com This intramolecular C-H activation is a key step in many catalytic cycles. While the direct cyclometallation of this compound to form a palladacycle is not explicitly described in the provided results, the general principles of cyclometallation suggest its feasibility.

Palladium is a common metal used in cyclometallation reactions. mit.edunih.gov The reaction typically involves the coordination of a donor atom (in this case, the nitrogen of the amine) to the palladium center, followed by the activation of a nearby C-H or in some cases a C-F bond. rsc.org The resulting palladacycles are often stable organometallic complexes that can serve as catalysts in various organic transformations, such as C-N bond formation and the synthesis of complex organic molecules like fluorenones. mit.edunih.gov The study of cyclometallation reactions provides fundamental insights into C-H bond activation and the development of new catalytic systems. researchgate.netresearchgate.net

Directed C-H Bond Activation Mechanisms

The functionalization of otherwise inert C-H bonds represents a powerful strategy in modern organic synthesis, enabling the direct conversion of simple starting materials into complex molecules with high atom and step economy. For substrates such as 2-fluorobenzylamine, the strategic activation of specific C-H bonds on the aromatic ring is achieved through the use of directing groups. These groups coordinate to a transition metal catalyst, bringing it into close proximity to a target C-H bond and facilitating its cleavage and subsequent functionalization. This directed approach offers remarkable control over regioselectivity, a crucial aspect in the synthesis of precisely substituted aromatic compounds.

Research has primarily focused on transition metal-catalyzed reactions, with rhodium and ruthenium complexes demonstrating significant utility in the derivatization of benzylamines. These metals can be guided by either an intrinsic directing group, such as the native amine functionality, or an externally installed directing group, which can be temporary and removed after the reaction.

A prominent mechanism in these transformations is the concerted metalation-deprotonation (CMD) pathway. In this process, the directing group positions the metal catalyst ortho to a C-H bond. The C-H bond cleavage then occurs in a single, concerted step involving the metal center and a base, which can be an external additive or a ligand on the catalyst itself. This leads to the formation of a metallocycle intermediate, a key species that subsequently reacts with a coupling partner to form the new C-C or C-X bond and regenerates the active catalyst.

Rhodium-Catalyzed C-H Alkylation via a Picolinamide (B142947) Directing Group

One of the well-established methods for the ortho-C-H functionalization of benzylamines involves the use of a removable picolinamide directing group. nih.govrsc.org In this approach, 2-fluorobenzylamine is first acylated with picolinic acid to install the directing group. The nitrogen atom of the pyridine (B92270) ring and the amide nitrogen of the picolinamide moiety then act as a bidentate ligand, coordinating to a rhodium catalyst.

A study by Das and Chatani detailed the Rh(I)- and Rh(II)-catalyzed C-H alkylation of various benzylamine (B48309) derivatives with alkenes. nih.govrsc.orgacs.orgnih.gov The reaction of N-((2-fluorophenyl)methyl)picolinamide with alkenes, such as ethyl acrylate, proceeds efficiently in the presence of a rhodium catalyst and an acid additive. Both Rh(I) and Rh(II) complexes were found to be active catalysts for this transformation. nih.gov Mechanistic investigations, including deuterium (B1214612) labeling experiments, have suggested the involvement of a rhodium-carbene intermediate in the catalytic cycle for the formation of linear alkylation products. acs.orgnih.gov

The reaction tolerates the fluorine substituent on the benzylamine, showcasing the robustness of this method for creating new carbon-carbon bonds at the ortho position. The general conditions and the specific outcome for the 2-fluorobenzylamine derivative are summarized in the table below.

| Entry | Catalyst (mol%) | Additive | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | [Rh(cod)Cl]₂ (2.5) / dppf (5) | PivOH | Toluene | 160 | 16 | Ethyl 3-(2-(picolinamidomethyl)-3-fluorophenyl)propanoate | High |

| 2 | [Rh(OAc)₂]₂ (5) | PivOH | Toluene | 170 | 16 | Ethyl 3-(2-(picolinamidomethyl)-3-fluorophenyl)propanoate | 99 |

Ruthenium-Catalyzed C-H Annulation Using a Free Amine Directing Group

In a different approach, the inherent primary amine group of 2-fluorobenzylamine can itself act as a directing group, obviating the need for the installation and subsequent removal of an external directing moiety. Aher and Pawar developed a ruthenium(II)-catalyzed, redox-neutral [4+2] C-H activation and annulation of primary benzylamines with sulfoxonium ylides to synthesize isoquinolines. nih.govorganic-chemistry.orgacs.org

In this reaction, the free amine of 2-fluorobenzylamine coordinates to the ruthenium center, directing the activation of the ortho-C-H bond to form a ruthenacycle intermediate. nih.gov This intermediate then undergoes annulation with a sulfoxonium ylide. This methodology is significant as it demonstrates that a typically weak-coordinating free amine can effectively direct C-H functionalization under the right conditions. organic-chemistry.orgacs.org The reaction proceeds without the need for an external oxidant. nih.gov

The reaction demonstrates good functional group tolerance, with substrates bearing electron-donating or electron-withdrawing groups participating effectively. The specific application of this method to 2-fluorobenzylamine is detailed below.

| Entry | Catalyst (mol%) | Additive | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | [Ru(p-cymene)Cl₂]₂ (2.5) | AgOTf (10) | NaOAc | DCM | 80 | 4 | 8-Fluoro-3-phenylisoquinoline | 79 |

These examples underscore the versatility of directed C-H bond activation in the derivatization of 2-fluorobenzylamine. By selecting the appropriate catalyst system and directing group strategy, it is possible to achieve highly regioselective functionalization, providing a powerful toolkit for the synthesis of complex fluorinated aromatic molecules.

Applications in Advanced Organic Synthesis and Materials Science

Pharmaceutical and Agrochemical Intermediate Synthesis

2-Fluorobenzylamine (B1294385) hydrochloride is a key starting material in the synthesis of various heterocyclic compounds that form the core of many pharmaceutical and agrochemical agents.

The primary amine group and the fluorinated phenyl ring of 2-fluorobenzylamine make it a versatile reagent for constructing a variety of heterocyclic scaffolds.

Purines: 2-Fluorobenzylamine has been utilized in the synthesis of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine. sigmaaldrich.comchemicalbook.com Purine (B94841) derivatives are of significant interest due to their wide range of biological activities, and the introduction of a fluorobenzyl group can modulate these properties. While specific synthetic details involving the hydrochloride salt are not widely published, the general application of 2-fluorobenzylamine in preparing purine structures highlights its importance in this area. sigmaaldrich.comchemicalbook.com

Spirohydantoins: The compound is also implicated in the synthesis and structure-activity relationship studies of various substituted spirohydantoins. sigmaaldrich.comchemicalbook.com Spirohydantoins are a class of compounds known for their diverse pharmacological activities. The use of 2-fluorobenzylamine allows for the incorporation of a fluorinated aromatic moiety, which can influence the biological profile of the resulting spiro-heterocycle.

Benzo[d]isothiazol-3(2H)-one 1,1-Dioxides: While general synthetic routes for benzo[d]isothiazol-3(2H)-one 1,1-dioxides are well-documented, specific examples detailing the use of 2-fluorobenzylamine hydrochloride as a precursor are not readily available in the literature. mdpi.comarkat-usa.org These heterocycles are typically synthesized through methods like the intramolecular cyclization of 2-mercaptobenzamides or intermolecular reactions of 2-halobenzamides with sulfur-containing reagents. mdpi.com

Pyrrolidine-2,5-diones: Similarly, the synthesis of pyrrolidine-2,5-diones is a well-established area of organic chemistry, with numerous methods available for their construction. nih.govmdpi.com However, specific synthetic protocols that employ this compound are not prominently featured in published research. The general synthesis often involves the cyclization of succinic acid derivatives with primary amines. nih.gov

Development of Fluorinated Polymers, Dyes, and Pigments

The incorporation of fluorine into polymers, dyes, and pigments can significantly enhance their properties, such as thermal stability, chemical resistance, and color characteristics. While fluorinated compounds are broadly used in these applications, specific examples detailing the use of this compound are not extensively documented in the available literature. pageplace.de

Synthesis and Characterization of Organic-Inorganic Hybrid Perovskites (OIHP)

Organic-inorganic hybrid perovskites have emerged as a class of materials with exceptional optoelectronic properties. The organic cation plays a crucial role in determining the structure and, consequently, the properties of these materials.

The position of the fluorine atom on the benzylammonium cation has a profound impact on the crystal structure and properties of the resulting perovskite. A study on fluorobenzylammonium copper(II) chloride perovskites (A₂CuCl₄) demonstrated that the ortho- (2-fluoro), meta- (3-fluoro), and para- (4-fluoro) isomers of fluorobenzylammonium lead to different crystal symmetries.

The crystal structure of (2-FbaH)₂CuCl₄, where 2-FbaH⁺ is the 2-fluorobenzylammonium cation, is a 2D layered perovskite. The layers consist of corner-shared CuCl₆ octahedra, which are separated by a double layer of the 2-fluorobenzylammonium cations. The Jahn-Teller effect, characteristic of Cu²⁺ ions, leads to distortions in the CuCl₆ octahedra.

A comparative analysis of the crystal structures of the ortho-, meta-, and para-fluorobenzylammonium copper(II) chloride perovskites reveals significant differences in their structural parameters, as shown in the table below.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | V (ų) |

| (2-FbaH)₂CuCl₄ | Monoclinic | P2₁/c | 7.645(2) | 21.018(4) | 7.289(2) | 1165.4(4) |

| (3-FbaH)₂CuCl₄ | Orthorhombic | Pca2₁ | 7.334(2) | 22.049(4) | 7.425(2) | 1200.5(5) |

| (4-FbaH)₂CuCl₄ | Monoclinic | P2₁/c | 7.625(2) | 22.183(4) | 7.284(2) | 1222.1(5) |

Table based on data from a study on fluorobenzylammonium copper(II) chloride perovskites.

This table illustrates how the seemingly subtle change in the fluorine atom's position on the benzyl (B1604629) ring of the organic cation leads to distinct crystal symmetries and unit cell parameters. This structural control is crucial for tuning the electronic and magnetic properties of these advanced materials.

Investigation of Phase Transitions in Fluorinated Benzylammonium Perovskites

The thermal behavior of the two-dimensional hybrid perovskite, (2-FbaH)₂CuCl₄, where 2-FbaH⁺ is the 2-fluorobenzylammonium cation derived from this compound, has been a subject of scientific inquiry. Understanding the phase transitions in these materials is crucial as they can significantly influence their physical properties, including electronic and magnetic characteristics.

Thermogravimetric analysis (TGA) has been employed to determine the thermal stability of (2-FbaH)₂CuCl₄. These studies have revealed that the compound is stable up to 450 K (177 °C), at which point it begins to decompose. researchgate.net This high thermal stability is a notable feature for potential applications in electronic devices that may operate at elevated temperatures.

In contrast to some other hybrid perovskites, such as (DF-CBA)₂CuCl₄ (DF-CBA = 3,3-difluorocyclobutylammonium) which exhibits a ferroelectric phase transition at 380 K, detailed studies on reversible phase transitions in (2-FbaH)₂CuCl₄ at temperatures below its decomposition point are not extensively reported in the current body of scientific literature. researchgate.net While many organic-inorganic hybrid perovskites are known to undergo structural phase transitions driven by the ordering and dynamics of the organic cations, specific evidence for such transitions in the 2-fluorobenzylammonium-based compound remains an area for further investigation. nih.gov The research on related compounds, such as those with chloro-substituted benzylammonium cations, has shown polar-to-nonpolar phase transitions, highlighting the sensitivity of the crystal structure to the nature and position of the halogen substituent on the organic cation.

Studies on Polar Ferromagnetism in Halide Perovskites

The incorporation of this compound, in its cationic form (2-fluorobenzylammonium), into layered copper halide perovskites has led to materials with interesting magnetic properties. Specifically, the compound (2-FbaH)₂CuCl₄ has been identified as a ferromagnet. researchgate.net Ferromagnetism arises from the collective alignment of electron spins in the material, leading to a strong magnetic moment.

In the structure of (2-FbaH)₂CuCl₄, the inorganic layers of [CuCl₄]∞ are responsible for the magnetic behavior. Preliminary magnetic measurements have confirmed that this perovskite, along with its 3-fluoro and 4-fluoro isomers, possesses dominant ferromagnetic interactions within these inorganic layers. researchgate.net This is a significant finding, as combining ferromagnetic properties with other functionalities, such as polarity, could lead to the development of multiferroic materials.

The table below summarizes the crystallographic and magnetic properties of (2-FbaH)₂CuCl₄ in comparison to its isomers.

| Compound | Crystal System | Space Group (at 298 K) | Polarity | Magnetic Property |

| (2-FbaH)₂CuCl₄ | Monoclinic | P2₁/c | Centrosymmetric | Ferromagnetic |

| (3-FbaH)₂CuCl₄ | Orthorhombic | Pca2₁ | Polar | Ferromagnetic |

| (4-FbaH)₂CuCl₄ | Orthorhombic | Pnma | Centrosymmetric | Ferromagnetic |

Supramolecular Chemistry and Self-Assembly Processes

Formation of Supramolecular Salts with Metal Halides

This compound is a versatile building block in supramolecular chemistry, particularly in the formation of supramolecular salts with metal halides. The synthesis of the layered perovskite (2-FbaH)₂CuCl₄ serves as a prime example of this application. This compound is crystallized through a slow evaporation method, where 2-fluorobenzylamine is reacted with copper(II) chloride in a solution containing hydrochloric acid and ethanol. researchgate.net

The formation of such organic-inorganic hybrid structures highlights the utility of this compound in crystal engineering. By modifying the organic cation, it is possible to tune the dimensionality, crystal symmetry, and ultimately the physical properties of the resulting supramolecular assembly.

Investigation of Hydrogen Bonding and Weak Intermolecular Interactions in Crystal Packing

Beyond the strong hydrogen bonds, weaker interactions also contribute to the crystal packing. The presence of the fluorine atom on the benzene (B151609) ring introduces the possibility of C-H···F interactions. While not always the dominant force, these weak hydrogen bonds can influence the conformation of the organic cation and its orientation relative to neighboring molecules and the inorganic layers. The interplay of these various interactions dictates the final, complex three-dimensional architecture of the supramolecular assembly.

The study of these interactions is fundamental to understanding the structure-property relationships in these materials. The subtle balance between strong and weak interactions can determine key properties such as thermal stability, phase behavior, and even the electronic and magnetic characteristics of the compound.

Spectroscopic and Structural Elucidation Methodologies in Research on 2 Fluorobenzylamine Hydrochloride

X-ray Diffraction Techniques

X-ray diffraction is an indispensable tool for the solid-state characterization of crystalline materials like 2-Fluorobenzylamine (B1294385) hydrochloride, providing fundamental information about the arrangement of atoms in the crystal lattice.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of a molecule. By irradiating a single, high-quality crystal with a focused X-ray beam, a unique diffraction pattern is generated. The analysis of this pattern allows for the calculation of electron density maps, from which the exact spatial coordinates of each atom can be determined. analis.com.my This provides unambiguous information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the solid state.

For chiral molecules such as the individual enantiomers of 2-Fluorobenzylamine hydrochloride, SC-XRD is the gold standard for determining the absolute configuration (R or S). This is typically achieved using anomalous dispersion effects, which require careful data collection and processing. analis.com.my The resulting structural model offers a complete picture of the molecular geometry, including the orientation of the fluorophenyl group relative to the aminomethyl moiety and the interactions with the chloride counter-ion.

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze a polycrystalline sample, which consists of countless tiny, randomly oriented crystallites. The resulting diffractogram is a characteristic "fingerprint" of the crystalline solid, showing diffraction intensity as a function of the diffraction angle (2θ).

The primary application of PXRD in the study of this compound is for bulk phase identification. The experimental pattern can be compared to a reference pattern calculated from single-crystal data to confirm the identity and phase purity of a synthesized batch. Furthermore, PXRD is a critical tool for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs of a substance, such as other amine hydrochloride salts, can exhibit distinct physical properties, and PXRD is the principal method used to identify and differentiate between them. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and versatile analytical technique that provides detailed information about the carbon-hydrogen framework and the specific environment of other NMR-active nuclei, such as fluorine, within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the molecular structure of this compound in solution.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the 2-fluorobenzylammonium cation, the aromatic protons exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The benzylic (CH₂) protons typically appear as a singlet or a doublet, depending on coupling to the ammonium (B1175870) protons, while the ammonium (-NH₃⁺) protons often appear as a broad signal that can exchange with deuterated solvents.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbon directly bonded to the fluorine atom shows a large coupling constant (¹JCF), a characteristic feature confirming the fluorine's position. The formation of the hydrochloride salt from the free base (2-Fluorobenzylamine) causes predictable shifts in the NMR spectra, particularly for nuclei near the protonated amine group. For instance, the benzylic carbon (CH₂) and the adjacent aromatic carbon (C1) are expected to shift downfield upon protonation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Data is based on typical values for the free base in CDCl₃ and predicted shifts upon protonation. Actual values may vary based on solvent and concentration.

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Key Splitting Patterns |

| ¹H | Aromatic (H3, H4, H5, H6) | 7.10 - 7.60 | Multiplets (m), complex coupling |

| Benzylic (CH₂) | ~4.15 | Singlet (s) or Triplet (t) | |

| Ammonium (NH₃⁺) | 8.50 - 9.50 (variable) | Broad singlet (br s) | |

| ¹³C | C-F (C2) | ~161 (d, ¹JCF ≈ 245 Hz) | Doublet (d) |

| C-CH₂ (C1) | ~125 (d, ²JCF ≈ 14 Hz) | Doublet (d) | |

| Aromatic (C3, C4, C5, C6) | 116 - 133 | Multiple signals, some with C-F coupling | |

| Benzylic (CH₂) | ~40 | - |

Source: Inferred from data for the free base and general principles of NMR spectroscopy. chemicalbook.comnih.govspectrabase.com

Fluorine-19 (¹⁹F) NMR is highly specific for analyzing fluorine-containing compounds due to its 100% natural abundance and high sensitivity. nih.gov The ¹⁹F NMR spectrum of this compound is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this resonance is indicative of the electronic environment of the fluorine atom on the aromatic ring. thermofisher.com

Furthermore, the signal will be split into a multiplet due to spin-spin coupling with adjacent protons. Specifically, it will couple to the ortho proton (H3) and the meta proton (H6), likely resulting in a complex multiplet, often approximated as a triplet of doublets or a multiplet. This coupling provides further confirmation of the fluorine's substitution pattern on the benzene (B151609) ring. slideshare.net

Since 2-Fluorobenzylamine is chiral, determining the enantiomeric purity (or enantiomeric excess, ee) of a sample is often necessary. While enantiomers are indistinguishable in a standard (achiral) NMR experiment, they can be differentiated by converting them into diastereomers. libretexts.org

This is achieved by reacting the chiral amine with a chiral derivatizing agent (CDA), such as Mosher's acid or other enantiomerically pure reagents, to form a covalent bond. nih.gov The resulting products are diastereomers, which have different physical properties and are distinguishable by NMR. nih.gov For example, reacting a scalemic mixture of (R)- and (S)-2-Fluorobenzylamine with a pure enantiomer of a CDA, like (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid, would produce two diastereomeric amides. rsc.org

In the NMR spectrum (both ¹H and ¹⁹F) of this diastereomeric mixture, separate signals will appear for each diastereomer. nih.gov By integrating the distinct signals corresponding to each diastereomer, their relative ratio can be calculated precisely. This ratio directly reflects the enantiomeric purity of the original this compound sample. acs.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and structural features of compounds. nih.gov In the context of this compound, various MS techniques provide critical data for its identification and characterization.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. researchgate.net In ESI-MS, the analyte is ionized directly from a solution, which typically results in the formation of a protonated molecular ion [M+H]⁺. For 2-Fluorobenzylamine, which has a molecular weight of 125.14 g/mol , the ESI-MS spectrum would be expected to show a prominent peak at an m/z (mass-to-charge ratio) of approximately 126.15, corresponding to the protonated molecule [C₇H₈FN + H]⁺. nih.gov

Beyond molecular weight determination, ESI-MS, especially when coupled with tandem mass spectrometry (MS/MS), provides valuable information about the molecule's structure through fragmentation analysis. nih.gov In a typical ESI-MS/MS experiment, the protonated molecular ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the molecule's structure. For phenethylamine (B48288) derivatives, characteristic fragmentation patterns often involve cleavage of the Cα-Cβ bond and the bond between the nitrogen and the α-carbon. mdpi.com While specific fragmentation data for this compound is not extensively detailed in the provided results, general principles of amine fragmentation suggest that the loss of the aminomethyl group (-CH₂NH₂) or cleavage of the benzyl-amine bond would be expected fragmentation pathways. nih.gov

The fragmentation patterns observed in ESI-MS can be influenced by the collision energy and the specific instrumentation used. mdpi.com These fragmentation studies are crucial for distinguishing between isomers and for identifying unknown compounds in a mixture. nih.gov

Table 1: Predicted ESI-MS Data for 2-Fluorobenzylamine

| Ion Type | Predicted m/z | Description |

| Protonated Molecule [M+H]⁺ | ~126.15 | Represents the intact molecule with an added proton. |

| Fragment Ion | Varies | Result from the cleavage of specific bonds within the molecule, providing structural information. |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio of an ion with very high precision, typically to four or more decimal places. researchgate.net This accuracy allows for the unambiguous determination of a compound's elemental composition. researchgate.net For 2-Fluorobenzylamine, with a chemical formula of C₇H₈FN, the theoretical exact mass of the neutral molecule is 125.0641 g/mol . nih.gov

HRMS instruments, such as Time-of-Flight (ToF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can distinguish between ions with very similar nominal masses. researchgate.netnih.gov This capability is critical for confirming the identity of this compound and for differentiating it from other compounds that might have the same nominal mass but a different elemental composition. nih.gov The high resolving power of HRMS also aids in the identification of impurities and degradation products in a sample. nih.govresearchgate.net

The accurate mass data obtained from HRMS is used to calculate the elemental formula, which provides a high degree of confidence in the compound's identification. rsc.org This is a significant advantage over low-resolution mass spectrometry, where assignments can sometimes be ambiguous. nih.gov

Table 2: HRMS Data for 2-Fluorobenzylamine

| Parameter | Value | Significance |

| Chemical Formula | C₇H₈FN | The elemental composition of the molecule. nih.gov |

| Theoretical Exact Mass | 125.0641 g/mol | The calculated mass based on the most abundant isotopes of each element. nih.gov |

| Measured Accurate Mass | Within a few ppm of the theoretical mass | Confirms the elemental composition and identity of the compound. |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.net This hyphenated technique is ideal for analyzing complex mixtures, as it can separate individual components before they are introduced into the mass spectrometer for identification. researchgate.netchromatographyonline.com

In the context of this compound, LC-MS is particularly useful for several reasons. It can be used to assess the purity of a sample by separating the main compound from any starting materials, by-products, or degradation products. chromatographyonline.com The retention time from the LC provides an additional layer of identification, which, when combined with the mass spectral data, offers a high degree of certainty. nih.gov

Modern LC-MS methods, often utilizing ultra-high-performance liquid chromatography (UHPLC), offer rapid and efficient separations. nih.gov The choice of mobile phase and column is critical for achieving good separation. For amine-containing compounds like 2-Fluorobenzylamine, reversed-phase chromatography with an acidic mobile phase (e.g., containing formic acid) is commonly employed to ensure good peak shape and ionization efficiency in the mass spectrometer. nih.govnih.gov The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, allowing for the quantification of the analyte even at low concentrations in complex matrices. nih.govnih.gov

Table 3: Typical LC-MS Parameters for Amine Analysis

| Parameter | Typical Condition | Purpose |

| Column | C18 reversed-phase | Separates compounds based on hydrophobicity. nih.gov |

| Mobile Phase | Acetonitrile/water gradient with formic acid | Elutes compounds from the column and facilitates ionization. nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently ionizes amine-containing compounds. nih.gov |

| Detection | Full scan MS and/or tandem MS (MS/MS) | Provides molecular weight and structural information. nih.gov |

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated or cooled. tainstruments.com For a crystalline solid like this compound, these methods provide valuable information about its melting point, phase transitions, and thermal stability. researchgate.net

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is a highly sensitive method for characterizing phase transitions, such as melting. researchgate.netnih.gov

For this compound, a DSC thermogram would show an endothermic peak corresponding to its melting point. The temperature at the peak of this endotherm is taken as the melting temperature (Tm). nih.gov The area under the peak is proportional to the enthalpy of fusion (ΔH), which is the energy required to melt the solid. These parameters are crucial for characterizing the purity and crystalline nature of the compound. A sharp melting peak typically indicates a high degree of purity, while a broad peak might suggest the presence of impurities or a less ordered crystalline structure. mdpi.com DSC can also be used to study the effects of formulation components on the thermal properties of the drug substance. researchgate.net

Table 4: Information Obtainable from DSC Analysis of this compound

| Parameter | Description | Significance |

| Melting Point (Tm) | The temperature at which the solid-to-liquid phase transition occurs. | A key physical property for identification and purity assessment. nih.gov |

| Enthalpy of Fusion (ΔH) | The amount of energy absorbed during melting. | Provides information about the crystallinity of the material. mdpi.com |

| Heat Capacity (Cp) | The amount of heat required to raise the temperature of the substance. | Can indicate changes in the physical state of the material. nih.gov |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tainstruments.comeltra.com This technique is used to determine the thermal stability of a material and to study its decomposition profile. electrochem.org

When this compound is heated in a TGA instrument, its mass will remain stable until it reaches a temperature at which it begins to decompose or volatilize. The temperature at which significant mass loss begins is an indicator of its thermal stability. nih.gov The TGA curve, which plots mass versus temperature, will show a step-wise decrease in mass corresponding to the decomposition process. The derivative of this curve (DTG) can be used to identify the temperatures at which the rate of mass loss is at its maximum. mdpi.com

TGA experiments can be performed under different atmospheres (e.g., nitrogen or air) to study the effect of oxidation on the decomposition process. eltra.commdpi.com For a hydrochloride salt, the initial mass loss may correspond to the loss of hydrogen chloride, followed by the decomposition of the organic base. The residue remaining at the end of the analysis can also provide information about the decomposition products. eltra.com

Table 5: TGA Analysis for Thermal Stability of this compound

| Parameter | Description | Significance |

| Onset of Decomposition Temperature | The temperature at which significant mass loss begins. | Indicates the upper temperature limit for the stability of the compound. nih.gov |

| Mass Loss Steps | Discrete regions of mass loss on the TGA curve. | Correspond to different decomposition events. |

| Residual Mass | The percentage of mass remaining at the end of the analysis. | Provides information about the final decomposition products. |

Electronic Spectroscopy

Electronic spectroscopy, which encompasses UV-Visible and fluorescence spectroscopy, provides valuable information about the electronic structure of a molecule. These techniques are instrumental in identifying the presence of chromophores and understanding the transitions of electrons between different energy levels upon absorption of light.

UV-Visible spectroscopy is a key technique for studying the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For aromatic compounds like this compound, the electronic transitions are typically associated with the π-electrons of the benzene ring. The substitution pattern on the ring, in this case, a fluorine atom and a benzylamine (B48309) hydrochloride group, influences the energy of these transitions and thus the absorption maxima (λmax).

While specific experimental data for the UV-Visible spectrum of this compound is not widely published in readily accessible literature, the expected absorption profile can be inferred from the behavior of similar aromatic amines. The presence of the benzene ring would lead to characteristic π → π* transitions. The attachment of the aminomethyl group (-CH2NH3+) and the fluorine atom can cause shifts in the absorption bands compared to unsubstituted benzene.

Table 1: Hypothetical UV-Visible Spectral Data for this compound in a Common Solvent (e.g., Ethanol)

| Wavelength (λmax) | Molar Absorptivity (ε) | Transition Type |

| ~260-270 nm | Moderate | π → π* (Benzene Ring) |

| ~210-220 nm | High | π → π* (Benzene Ring) |

Note: This table is illustrative and based on typical values for similar compounds. Actual experimental values may vary.

Fluorescence spectroscopy is another powerful tool for investigating the electronic properties of molecules. It measures the emission of light from a substance that has absorbed light. This emission, or fluorescence, occurs when an electron in an excited singlet state returns to the ground state. The technique is highly sensitive to the molecular environment and structure.

Aromatic compounds often exhibit fluorescence. The efficiency and wavelength of this fluorescence are dictated by the molecule's structure and its interaction with the solvent. For this compound, the fluorinated benzene ring is the primary fluorophore. The characteristics of its fluorescence, such as the emission wavelength and quantum yield, would provide further insights into its electronic structure and excited state dynamics.

Table 2: Anticipated Fluorescence Spectral Data for this compound

| Excitation Wavelength (λex) | Emission Wavelength (λem) | Stokes Shift | Quantum Yield (Φf) |

| ~265 nm | > 280 nm | Variable | To be determined |

Note: This table represents expected parameters for fluorescence analysis. The actual data would need to be determined experimentally.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a sample. For a pure compound like this compound, this method provides a direct way to verify its empirical formula by comparing the experimentally determined weight percentages of its constituent elements (Carbon, Hydrogen, Nitrogen, Fluorine, and Chlorine) with the theoretically calculated values. This is a critical step in confirming the synthesis and purity of the compound.

The theoretical percentages are calculated based on the molecular formula of this compound (C7H9ClFN) and the atomic weights of each element.

Table 3: Elemental Composition of this compound (C7H9ClFN)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Theoretical % |

| Carbon | C | 12.01 | 7 | 84.07 | 51.90% |

| Hydrogen | H | 1.01 | 9 | 9.09 | 5.61% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 21.88% |

| Fluorine | F | 19.00 | 1 | 19.00 | 11.73% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 8.65% |

| Total | 162.62 | 100.00% |

In a research setting, a sample of newly synthesized this compound would be subjected to elemental analysis. The experimental results would then be compared to the theoretical values in Table 3. A close agreement between the found and calculated percentages provides strong evidence for the correct composition and purity of the compound.

Computational Chemistry and Theoretical Investigations of 2 Fluorobenzylamine Hydrochloride Systems

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and energy of molecules. These methods solve the Schrödinger equation (or its approximations) for a given arrangement of atoms, providing detailed information about electron distribution, molecular orbitals, and the energies of different molecular states.

The fluorine substituent, being highly electronegative, significantly influences the electronic properties of the benzylamine (B48309) moiety by withdrawing electron density from the aromatic ring. cymitquimica.com This, in turn, affects the molecule's electrostatic potential and its ability to participate in intermolecular interactions. DFT calculations can precisely map this influence. The HOMO-LUMO energy gap is a critical parameter derived from these calculations, indicating the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability, whereas a small gap implies higher reactivity.

While specific DFT studies focused solely on 2-fluorobenzylamine (B1294385) hydrochloride are not extensively published, analysis of related fluorinated compounds provides a framework for understanding its properties. For instance, in related molecules, DFT has been used to determine that the introduction of fluorine can alter the planarity of adjacent bonds and influence conformational energies. researchgate.net Theoretical calculations on similar fluorinated alkylammonium salts show that protonation of the amine group dramatically alters conformational preferences, a phenomenon that DFT can model with high accuracy. nih.gov

Table 1: Representative Computed Properties for 2-Fluorobenzylamine

| Property | Value | Source |

| Molecular Formula | C7H8FN | nih.gov |

| Molecular Weight | 125.14 g/mol | nih.gov |

| XLogP3 | 1.1 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Exact Mass | 125.064077422 Da | nih.gov |

Note: This data is for the free base, 2-fluorobenzylamine, as computed by PubChem. The hydrochloride salt would have different properties due to protonation.

Our Own N-layered Integrated molecular Orbital and molecular Mechanics (ONIOM) is a hybrid computational method that allows different levels of theory to be applied to different parts of a large molecular system. This is particularly useful for studying a molecule like 2-fluorobenzylamine hydrochloride when it is part of a larger complex, such as being bound to a protein. The most critical part of the system (e.g., the ligand and the active site residues) can be treated with a high-accuracy quantum mechanics (QM) method like DFT, while the remainder of the system (e.g., the rest of the protein) is treated with a less computationally expensive molecular mechanics (MM) force field.

There is currently no specific published research detailing the application of ONIOM methods to this compound systems. However, this approach would be highly suitable for investigating its interactions within a biological environment, providing a balance between computational accuracy and feasibility for large systems.

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a broad range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these methods are invaluable for predicting how it might interact with biological macromolecules and for analyzing its conformational landscape.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is fundamental in rational drug design. Although specific docking studies featuring this compound as a primary ligand are not prominent in the literature, its structural motifs are common in bioactive compounds. For example, the parent compound, 2-fluorobenzylamine, is a known synthetic precursor for molecules with anticonvulsant activity. sigmaaldrich.comchemicalbook.comchemicalbook.com

In a hypothetical docking simulation, this compound would be evaluated for its ability to fit within a target's binding pocket. Key interactions would include:

Ionic and Hydrogen Bonding: The protonated aminium group (-CH2-NH3+) is a potent hydrogen bond donor and can form a strong salt bridge with negatively charged residues like aspartate or glutamate (B1630785) in a receptor active site.

Aromatic Interactions: The fluorinated benzene (B151609) ring can engage in π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) or cation-π interactions.

Fluorine Interactions: The fluorine atom can participate in dipole-dipole interactions and, in some cases, form weak hydrogen bonds with suitable donors or act as a halogen bond acceptor.

Computational docking allows for the scoring of different binding poses, providing a quantitative estimate of binding affinity and guiding the design of more potent and selective inhibitors.

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and determine their relative energies. For this compound, the key rotatable bonds are the C-C bond between the phenyl ring and the methylene (B1212753) group, and the C-N bond of the aminomethyl group.

A critical factor governing the conformation of this molecule is the "gauche effect." Studies on analogous compounds, such as 2,2-difluoroethylamine (B1345623) hydrochloride, have shown through both NMR experiments and theoretical calculations that a strong conformational preference exists for the gauche arrangement, where the positively charged ammonium (B1175870) group is oriented gauche to the electronegative fluorine atom(s). nih.govresearchgate.net This preference is attributed primarily to stabilizing electrostatic interactions (N+···F−δ) and is so significant that the gauche conformer can be the overwhelmingly dominant form, even in a polar solvent like water. nih.gov

For this compound, a similar gauche preference between the -NH3+ group and the ortho-fluorine atom is expected. This would restrict the rotation around the C(aryl)-C(alkyl) bond, favoring a conformation where the aminomethyl group is oriented towards the fluorine atom. DFT and MP2 calculations are well-suited for quantifying the energetic differences between the possible staggered (e.g., anti and gauche) conformers. nih.gov

Table 2: Illustrative Conformational Energy Data for an Analogous System (2,2-difluoroethylamine hydrochloride)

| Conformer | Description | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Implicit Water, kcal/mol) | Population (Implicit Water) |

| gg | +NH3 is gauche to both F atoms | 0.00 | 0.00 | 90% |

| ag | +NH3 is anti to one F, gauche to the other | 1.80 | 1.30 | 10% |

Data adapted from a computational study on 2,2-difluoroethylamine hydrochloride at the MP2/6-311++g(d,p) level, which serves as an excellent model for the electrostatic effects expected in this compound. nih.gov

Mechanistic Elucidation through Computational Approaches

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. The calculated activation energy (the energy difference between the reactant and the transition state) provides a quantitative measure of the reaction's feasibility.

For this compound, computational methods could be used to study various reactions it might undergo, such as acylation or alkylation at the nitrogen atom. A typical study would involve:

Reactant and Product Optimization: Calculating the lowest energy structures for the starting materials and products.

Transition State Searching: Locating the saddle point on the potential energy surface that corresponds to the highest energy barrier along the reaction coordinate.

Frequency Calculations: Confirming the nature of the stationary points (minima for reactants/products, first-order saddle point for transition states) and calculating zero-point vibrational energies and thermal corrections to the electronic energies.

Intrinsic Reaction Coordinate (IRC) Following: Tracing the minimum energy path from the transition state down to the corresponding reactant and product to ensure the correct connection.

While specific studies on this compound are not available, research on other systems demonstrates the utility of this approach. For example, quantum chemical studies have been used to detail the multi-step mechanisms of reactions like the Nef-type rearrangement, calculating energy barriers for proton transfer, atom migration, and cyclization steps with high precision. rsc.org This same methodology could be applied to understand the reactivity of this compound in synthetic transformations.

Reaction Pathway Analysis and Transition State Identification

The conformational landscape and reactivity of 2-fluorobenzylamine have been elucidated through a combination of rotational spectroscopy in a free-jet expansion and quantum chemical calculations. These studies provide a detailed picture of the molecule's potential energy surface, which is crucial for understanding its reaction pathways.

The flexibility of the aminic side chain in 2-fluorobenzylamine gives rise to a complex potential energy surface. Quantum chemical calculations, specifically at the B3LYP/6-311++G** and MP2/6-311++G** levels of theory, have been employed to map this surface and identify stable conformers. researchgate.netresearchgate.net These calculations have revealed the existence of at least four stable conformers.

Of these, two have been experimentally observed. The global minimum, designated as Conformer I, features a nearly perpendicular orientation of the side chain's dihedral angle with respect to the phenyl plane. This conformation is stabilized by an intramolecular hydrogen bond between the fluorine atom and a hydrogen atom of the amino group. A second, less stable conformer (Conformer II), with a relative energy of approximately 5 kJ mol⁻¹, has a smaller dihedral angle where the amino group is oriented towards the ortho hydrogen atom of the aromatic ring. researchgate.net

A significant finding from these theoretical and spectroscopic studies is the characterization of a tunneling motion in Conformer II. This motion occurs between two equivalent positions of the amino group relative to the phenyl plane, leading to a splitting of the rotational transitions. The presence of the ortho-fluorine atom increases this tunneling splitting by four orders of magnitude compared to the parent molecule, benzylamine. researchgate.netresearchgate.net

The transition state for this tunneling motion has been identified, and a one-dimensional flexible model has been used to analyze this pathway. This analysis has allowed for the estimation of the energy barrier for the transition state to be approximately 8.0 kJ mol⁻¹. researchgate.net

Table 1: Calculated and Experimental Conformational Data for 2-Fluorobenzylamine

| Parameter | Conformer I | Conformer II |

| Relative Energy (kJ mol⁻¹)a | 0 (Global Minimum) | ~5 |

| Side Chain Dihedral Angle | Nearly perpendicular to phenyl plane | Smaller dihedral angle |

| Key Intramolecular Interaction | Intramolecular H-bond (F···H-N) | Amino group points towards ortho-H |

| Tunneling Motion | Not observed | Observed |

| Transition State Energy Barrier (kJ mol⁻¹)b | N/A | ~8.0 |

a Based on MP2/6-311++G* calculations.* b For the tunneling motion between equivalent positions.

Adsorption Behavior and Isotherm Modeling in Surface Chemistry (e.g., Corrosion Inhibition Studies)

While specific computational studies on the adsorption of this compound for corrosion inhibition are not extensively documented, the principles of such investigations can be understood from studies on similar molecules, such as 4-chloro-2-fluorobenzylamine (B1333403) hydrochloride. ekb.egresearchgate.net The effectiveness of organic molecules as corrosion inhibitors is intrinsically linked to their ability to adsorb onto a metal surface, forming a protective layer that isolates the metal from the corrosive environment.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the adsorption of corrosion inhibitors. These studies typically involve calculating various quantum chemical parameters for the inhibitor molecule to predict its interaction with the metal surface. Key parameters include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a higher affinity for accepting electrons from the metal surface.

ΔE (Energy Gap, ELUMO - EHOMO): A smaller energy gap generally correlates with higher inhibition efficiency, as it implies easier electronic transitions and thus stronger interaction with the metal surface.

Dipole Moment (μ): A higher dipole moment can lead to stronger electrostatic interactions with the charged metal surface.

Mulliken Charges: The distribution of partial charges on the atoms of the molecule can indicate the active sites for adsorption. For benzylamine derivatives, the nitrogen atom of the amino group and the aromatic ring are expected to be key centers for interaction.

The adsorption process is often modeled using adsorption isotherms, such as the Langmuir, Freundlich, and Temkin isotherms. These models describe the relationship between the concentration of the inhibitor in the solution and the extent of its adsorption on the metal surface at a constant temperature. The Langmuir isotherm, for instance, assumes monolayer adsorption on a homogeneous surface with a finite number of identical adsorption sites. By fitting experimental data to these isotherms, thermodynamic parameters like the standard free energy of adsorption (ΔG°ads) can be determined. A negative and large ΔG°ads value indicates a spontaneous and strong adsorption process.

For this compound, it is hypothesized that the protonated amine group (–NH3+) would interact with a negatively charged metal surface in acidic media, while the π-electrons of the benzene ring and the lone pair of electrons on the fluorine atom could also contribute to the adsorption process through donor-acceptor interactions.

Correlation of Theoretical Data with Experimental Observations

The validation of theoretical models through correlation with experimental data is a cornerstone of computational chemistry. For 2-fluorobenzylamine, the theoretical predictions regarding its conformational preferences and the dynamics of the amino group have been successfully correlated with experimental rotational spectra. researchgate.netresearchgate.net The observation of two distinct conformers and the measurement of tunneling splitting in the spectra provide direct experimental evidence for the accuracy of the calculated potential energy surface.

In the context of corrosion inhibition, theoretical calculations on related benzylamine derivatives have shown good correlation with experimental results. For example, studies on 4-chloro-2-fluorobenzylamine hydrochloride have demonstrated that the inhibition efficiency increases with inhibitor concentration and decreases with rising temperature, which is a common experimental observation. ekb.eg Theoretical studies on similar inhibitors have successfully used DFT to explain these trends by linking calculated quantum chemical parameters to the strength of the inhibitor-metal interaction.

The correlation between theoretical predictions and experimental findings for this compound would involve:

Theoretical Prediction: Using DFT to calculate the quantum chemical parameters (EHOMO, ELUMO, ΔE, dipole moment, etc.) for the 2-fluorobenzylammonium cation and simulating its adsorption on a relevant metal surface (e.g., iron or copper).

Experimental Observation: Performing electrochemical measurements (such as potentiodynamic polarization and electrochemical impedance spectroscopy) and weight loss studies to determine the inhibition efficiency of this compound in a corrosive medium.

Correlation: Comparing the trends in the calculated parameters with the experimentally determined inhibition efficiencies. For instance, a series of related inhibitors could be studied, and a quantitative structure-activity relationship (QSAR) could be developed to correlate theoretical descriptors with experimental performance.

The agreement between the calculated conformational energies and the observed rotational spectra for 2-fluorobenzylamine provides confidence that similar computational approaches can reliably predict its behavior in other contexts, such as its interaction with metal surfaces in corrosion inhibition applications.

Structure Activity/property Relationships and Mechanistic Insights for 2 Fluorobenzylamine Hydrochloride Derivatives

Influence of Fluorine Substitution on Molecular Reactivity and Regioselectivity

The presence of a fluorine atom on the benzene (B151609) ring of 2-fluorobenzylamine (B1294385) hydrochloride profoundly influences its reactivity and the regioselectivity of its chemical transformations. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect), which decreases the electron density of the aromatic ring. This deactivation generally makes the ring less susceptible to electrophilic aromatic substitution.

The fluorine substituent also impacts the acidity of the benzylic protons and the basicity of the amino group. The electron-withdrawing nature of fluorine stabilizes the conjugate base, making the benzylic protons slightly more acidic compared to unsubstituted benzylamine (B48309). Conversely, the basicity of the amino group is reduced because the fluorine atom pulls electron density away from the nitrogen, making its lone pair less available for protonation.

Stereochemical Effects on Chemical Transformations and Interactions

When 2-fluorobenzylamine is incorporated into chiral molecules, the stereochemistry at the chiral center exerts significant control over the outcomes of chemical reactions and intermolecular interactions. Chiral derivatives of 2-fluorobenzylamine are valuable building blocks in asymmetric synthesis, where the spatial arrangement of the fluorine atom and the amino group can direct the approach of reagents, leading to high levels of stereoselectivity.

For example, in diastereoselective reactions, a chiral auxiliary derived from 2-fluorobenzylamine can effectively shield one face of a reacting molecule, forcing the incoming reagent to attack from the less hindered side. The fluorine atom, although not directly bonded to the stereocenter in many cases, can influence the conformational preferences of the molecule through steric and electronic interactions, thereby enhancing the degree of stereochemical control.

Furthermore, the stereochemistry of these compounds is critical in their interactions with other chiral molecules, such as biological receptors or chiral stationary phases in chromatography. The specific three-dimensional arrangement of the atoms, including the fluorine substituent, determines the strength and nature of non-covalent interactions like hydrogen bonding and van der Waals forces, which are fundamental to molecular recognition processes.

Role of Intermolecular Interactions in Solid-State Chemistry and Supramolecular Assemblies

In the solid state, 2-fluorobenzylamine hydrochloride and its derivatives participate in a variety of intermolecular interactions that dictate their crystal packing and the formation of supramolecular assemblies. The ammonium (B1175870) group (-NH3+) is a potent hydrogen bond donor, readily forming strong N-H···Cl hydrogen bonds with the chloride counter-ion. These interactions are often the primary drivers of the crystal lattice formation.

Beyond the strong ionic hydrogen bonds, weaker interactions also play a crucial role. The fluorine atom can participate in C-H···F hydrogen bonds, where it acts as a weak hydrogen bond acceptor. The aromatic ring can engage in π-π stacking interactions, where parallel rings are offset from one another, and C-H···π interactions, where a C-H bond points towards the face of a phenyl ring.

The interplay of these various interactions, including N-H···Cl, C-H···F, and π-π stacking, leads to the formation of complex three-dimensional networks in the solid state. The specific geometry and strength of these interactions determine the physicochemical properties of the crystalline material, such as its melting point, solubility, and stability. For instance, the presence of the fluorine atom can modulate the strength and directionality of these interactions compared to the non-fluorinated analogue, leading to different crystal packing arrangements.

Mechanistic Investigations of Organic Reactions Utilizing 2-Fluorobenzylamine

Mechanistic studies of reactions involving 2-fluorobenzylamine have provided valuable insights into various chemical transformations. The compound can act as a reactant, a directing group, or a precursor to a catalyst, with its reactivity being significantly influenced by the ortho-fluoro substituent.

In reactions where 2-fluorobenzylamine serves as a nucleophile, the electron-withdrawing fluorine atom slightly reduces the nucleophilicity of the amino group. However, this electronic effect is often overshadowed by its role in subsequent steps of a reaction mechanism. For example, in the synthesis of heterocyclic compounds, the fluorine atom can influence the regioselectivity of cyclization reactions.

As a directing group, the 2-fluorobenzyl group can be used to control the position of subsequent chemical modifications on a molecule. The mechanism of this directing effect often involves the coordination of a reagent to the nitrogen atom, with the steric and electronic properties of the fluorinated ring guiding the reagent to a specific site.

Furthermore, computational studies have been employed to elucidate the mechanistic pathways of reactions involving 2-fluorobenzylamine. These theoretical investigations help to rationalize the observed reactivity and selectivity by modeling the transition states and intermediates of the reaction, providing a deeper understanding of the role of the fluorine atom in influencing reaction barriers and product distributions.

Structural Determinants of Material Properties (e.g., Perovskite Stability, Phase Transition Temperatures)

The introduction of the fluorine atom in the 2-position of the benzylammonium cation influences the perovskite structure in several ways. The size of the 2-fluorobenzylammonium cation affects the tolerance factor of the perovskite, which is a key indicator of the stability of the perovskite phase. The fluorine atom can also participate in hydrogen bonding with the inorganic framework (e.g., N-H···X and C-H···X, where X is a halide), which can enhance the structural stability of the material.

Emerging Research Directions and Future Perspectives

The landscape of chemical synthesis and material science is in a constant state of evolution, driven by the dual needs for enhanced performance and greater sustainability. Within this dynamic environment, 2-Fluorobenzylamine (B1294385) hydrochloride is emerging from its role as a traditional chemical intermediate to become a focal point of innovative research. Scientists are exploring its potential in novel synthetic strategies, advanced materials, and a variety of interdisciplinary applications. This renewed focus is paving the way for future advancements where this compound could play a significant role.

Q & A

Q. How is this compound used in forensic toxicology studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.